molecular formula C12H12N2O2 B2803832 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1351398-02-1

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B2803832
CAS RN: 1351398-02-1
M. Wt: 216.24
InChI Key: DTTLUJGYRIUKHH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as EPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPD belongs to the class of pyrazine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Dihydropyrazine derivatives, including structures similar to 1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, have been synthesized and characterized for their chemical properties. For instance, Mahmoud et al. (2012) discussed the synthesis and spectral characterization of phthalazinone derivatives, highlighting the diverse synthetic routes and the potential for further functionalization of such compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Biological Evaluation

  • Kumar, Sribalan, and Padmini (2017) developed a green, operationally simple method for synthesizing naphthalene-1,4-dione derivatives, including those with a dihydropyrazine moiety. These compounds were evaluated for their in vitro antioxidant and anti-inflammatory activities, showing potential therapeutic applications (Kumar, Sribalan, & Padmini, 2017).

Chemical Reactivity and Applications

  • Tsirulnikov et al. (2009) presented an efficient method to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, demonstrating the versatility of dihydropyrazine derivatives in drug development through a one-pot, two-step procedure involving Ugi reaction and microwave-assisted cyclization (Tsirulnikov, Nikulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

Novel Synthetic Routes and Reactivity Studies

  • Chaignaud et al. (2008) explored the synthesis and reactivity of original 1,4-dihydropyrazine rings, providing insights into new synthetic routes and the potential for creating a variety of derivatives for further chemical and biological investigation (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).

properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTLUJGYRIUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione

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